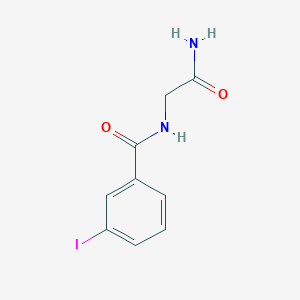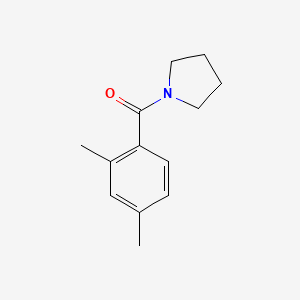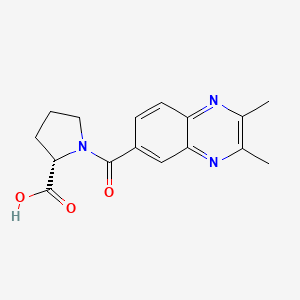![molecular formula C16H19NO4 B7644962 (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, also known as MPAC, is a synthetic compound that has been of great interest in scientific research. It is a pyrrolidine-based amino acid derivative that has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. This compound also increases the levels of glutathione (GSH), which is an antioxidant. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). This compound also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, and its safety profile is not well established.
Orientations Futures
There are several future directions for the study of (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid. Further research is needed to elucidate its mechanism of action and to determine its safety profile. Additionally, more studies are needed to investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's and Parkinson's disease. This compound could also be studied for its potential as a drug delivery system or as a scaffold for the development of new therapeutics. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Méthodes De Synthèse
The synthesis of (2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate to form an intermediate which is then reacted with pyrrolidine-2-carboxylic acid. The resulting compound is then treated with hydrochloric acid to obtain this compound. The yield of this reaction is approximately 60%.
Applications De Recherche Scientifique
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its antitumor activity and has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has shown promise as a potential treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-4-6-12(7-5-11)14(18)8-9-15(19)17-10-2-3-13(17)16(20)21/h4-7,13H,2-3,8-10H2,1H3,(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIGUJKHZVVGP-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)

![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)


![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)